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Compound of Interest

Compound Name: 14-Benzoylneoline

Cat. No.: B1158049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative

analysis of 14-Benzoylneoline using liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for

the analysis of C19-diterpenoid alkaloids from Aconitum species.

Introduction
14-Benzoylneoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus,

such as Aconitum subcuneatum. Its chemical formula is C₃₁H₄₃NO₇, with a molecular weight of

541.7 g/mol . Due to the potential biological activity and toxicity associated with Aconitum

alkaloids, sensitive and specific analytical methods are crucial for research, quality control of

herbal products, and drug development. LC-MS/MS offers the necessary selectivity and

sensitivity for the accurate quantification and structural elucidation of 14-Benzoylneoline in

complex matrices.
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Property Value

Chemical Formula C₃₁H₄₃NO₇

Molecular Weight 541.7 g/mol

CAS Number 99633-05-3

Class C19-Diterpenoid Alkaloid

Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of 14-Benzoylneoline from dried and powdered

Aconitum plant material.

Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

Extraction Solvent: Add 20 mL of 70% methanol in water.

Extraction Process:

Vortex the mixture for 1 minute.

Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

Shaking: Place the tube on a mechanical shaker for 60 minutes.

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an

autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method
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Parameter Condition

Column
C18 reverse-phase column (e.g., 2.1 mm x 100

mm, 2.6 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient

5% B to 95% B over 15 minutes, hold at 95% B

for 3 minutes, then return to initial conditions

and equilibrate for 5 minutes.

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

Mass Spectrometry (MS) Method
Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Capillary Voltage 3.5 kV

Source Temperature 120 °C

Desolvation Temperature 350 °C

Cone Gas Flow 50 L/hr

Desolvation Gas Flow 600 L/hr

Collision Gas Argon

Quantitative Data
Mass Spectrometry Parameters for 14-Benzoylneoline
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As an isomer of Benzoylmesaconine, 14-Benzoylneoline is expected to have the same

precursor ion. The product ions are predicted based on the known fragmentation patterns of

C19-diterpenoid alkaloids, which commonly involve the neutral loss of water (H₂O), methanol

(CH₃OH), carbon monoxide (CO), and benzoic acid (C₆H₅COOH).

Analyte
Precursor Ion
[M+H]⁺ (m/z)

Product Ion (m/z)
Collision Energy
(eV)

14-Benzoylneoline 542.3 524.3 25

510.3 30

420.2 35

392.2 40

Note: These values are predictive and may require optimization on the specific instrument

used.

Predicted Fragmentation of 14-Benzoylneoline
Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z)

542.3 H₂O (18.0 Da) 524.3

542.3 CH₃OH (32.0 Da) 510.3

542.3 C₆H₅COOH (122.1 Da) 420.2

542.3 C₆H₅COOH + CO (150.1 Da) 392.2

Visualizations
Experimental Workflow

Aconitum Plant Material Extraction with 70% Methanol1.0 g Centrifugation Filtration (0.22 µm) LC-MS/MS Analysis Data Acquisition and Analysis

Click to download full resolution via product page
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Caption: Workflow for the LC-MS/MS analysis of 14-Benzoylneoline.

Proposed Fragmentation Pathway of 14-Benzoylneoline
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Caption: Proposed ESI-MS/MS fragmentation of 14-Benzoylneoline.

To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometry
Analysis of 14-Benzoylneoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158049#mass-spectrometry-analysis-of-14-
benzoylneoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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